molecular formula C17H18ClN3O2S B14982570 N-(2-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide

N-(2-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide

Cat. No.: B14982570
M. Wt: 363.9 g/mol
InChI Key: TWULLJOBHYBOTQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a quinazolinone moiety in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions using 2-chlorobenzoyl chloride and suitable amines.

    Thioether Formation: The thioether linkage can be formed by reacting the quinazolinone derivative with a thiol compound under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group in the quinazolinone moiety, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazolinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound may be investigated for similar properties, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its diverse reactivity and biological activity make it a versatile candidate for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

    DNA Interaction: The compound could bind to DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one share structural similarities.

    Chlorophenyl Derivatives: Compounds such as 2-chlorobenzamide and 2-chlorophenylacetic acid are related due to the presence of the chlorophenyl group.

Uniqueness

N-(2-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide is unique due to the combination of the quinazolinone core, chlorophenyl group, and thioether linkage. This unique structure may confer distinct biological activities and reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H18ClN3O2S

Molecular Weight

363.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]propanamide

InChI

InChI=1S/C17H18ClN3O2S/c1-10(15(22)19-14-9-5-3-7-12(14)18)24-17-20-13-8-4-2-6-11(13)16(23)21-17/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,19,22)(H,20,21,23)

InChI Key

TWULLJOBHYBOTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1Cl)SC2=NC3=C(CCCC3)C(=O)N2

Origin of Product

United States

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